molecular formula C8H12O2S B14645519 Ethyl 2-ethanethioylbut-2-enoate CAS No. 56288-78-9

Ethyl 2-ethanethioylbut-2-enoate

Cat. No.: B14645519
CAS No.: 56288-78-9
M. Wt: 172.25 g/mol
InChI Key: IFWWTBJQNNHZEF-UHFFFAOYSA-N
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Description

Its structure features a conjugated enone system (but-2-enoate backbone) modified by a thioester group (ethanethioyl) at the β-position and an ethyl ester at the α-position. This combination of functional groups imparts unique reactivity, particularly in cycloaddition reactions, nucleophilic additions, and polymerizable moieties.

Properties

CAS No.

56288-78-9

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

ethyl 2-ethanethioylbut-2-enoate

InChI

InChI=1S/C8H12O2S/c1-4-7(6(3)11)8(9)10-5-2/h4H,5H2,1-3H3

InChI Key

IFWWTBJQNNHZEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)C(=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethanethioylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl but-2-enoate with ethanethioyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the thioester linkage.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, thioesterification, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethanethioylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted esters or thioesters.

Scientific Research Applications

Ethyl 2-ethanethioylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-ethanethioylbut-2-enoate involves its interaction with various molecular targets. The ester and thioester groups can participate in nucleophilic acyl substitution reactions, making the compound a versatile intermediate in organic synthesis. The thioester group, in particular, can form stable adducts with nucleophiles, which is useful in biochemical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

Ethyl 2-ethanethioylbut-2-enoate belongs to a broader class of α,β-unsaturated thioesters and esters. Below is a comparative analysis with structurally related compounds:

Compound Functional Groups Reactivity Crystallographic Features
This compound α-ethyl ester, β-thioester, enone High dienophilicity; prone to Diels-Alder reactions; thiol-exchange reactions Likely planar enone system; weak C–H···S interactions
Methyl acrylate α-methyl ester, enone Standard dienophile; limited sulfur-based reactivity No sulfur interactions; stronger C=O polarization
Ethyl thioacrylate α-ethyl ester, β-thioester Enhanced nucleophilicity at β-position; slower cycloaddition kinetics S···O interactions possible; torsional flexibility
Vinyl thioacetate Thioester, vinyl group Polymerization via radical mechanisms; less conjugation stabilization Disordered packing in crystals; weak π-π stacking

Research Findings and Data

Reactivity Differences: The thioester group in this compound increases electrophilicity at the β-carbon compared to oxygen-based esters (e.g., methyl acrylate), enabling regioselective thiol-Michael additions . Conjugation between the enone and thioester groups reduces rotational freedom, as observed in similar compounds analyzed via SHELX-refined structures .

Hydrogen-Bonding Patterns :

  • Unlike oxygen esters, thioesters exhibit weaker hydrogen-bond acceptor capacity. For example, C–H···S interactions (graph set S(6) motifs ) dominate in sulfur-containing analogues, whereas C=O···H networks are more prevalent in oxygen esters.

Thermal Stability: Thioester derivatives like this compound show lower thermal stability (decomposition ~150°C) compared to methyl acrylate (~200°C) due to weaker C–S bond dissociation energies.

Limitations and Methodological Considerations

The absence of direct crystallographic or experimental data for this compound in the provided evidence necessitates reliance on analogous systems. For instance:

  • SHELX-based refinements are typically employed to resolve torsional angles and bond lengths in similar α,β-unsaturated esters.
  • Hydrogen-bonding analyses using Etter’s graph set theory help predict packing efficiencies and solubility trends.

Further experimental studies using these tools are recommended to validate theoretical comparisons.

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